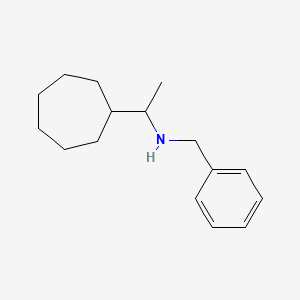

N-benzyl-1-cycloheptylethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

742039-35-6 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-benzyl-1-cyclohexylethanamine |

InChI |

InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3 |

InChI Key |

OMHARYGQHXTRHT-UHFFFAOYSA-N |

SMILES |

CC(C1CCCCCC1)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1CCCCC1)NCC2=CC=CC=C2 |

solubility |

soluble |

Origin of Product |

United States |

Contextual Significance of N Benzylamine Scaffolds in Chemical Biology

The N-benzylamine scaffold is a privileged structural motif in medicinal chemistry and chemical biology, frequently incorporated into molecules designed to interact with biological systems. This is due to a combination of its structural and chemical properties. The benzyl (B1604629) group can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with biological targets such as enzymes and receptors.

Research has demonstrated the versatility of the N-benzylamine scaffold in the development of therapeutic agents for a range of diseases. For instance, derivatives of N-benzylamine have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com These compounds can be designed to inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com Furthermore, the N-benzylamine framework has been utilized in the design of anticancer agents and enzyme inhibitors for other therapeutic targets. nih.govresearchgate.net The adaptability of the N-benzylamine scaffold allows for the synthesis of large libraries of compounds with diverse biological activities. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Benzyl 1 Cycloheptylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-benzyl-1-cycloheptylethanamine, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) and cycloheptyl groups, as well as the ethylamine (B1201723) linker. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen would likely resonate as a singlet around δ 3.7-3.9 ppm. The protons on the cycloheptyl ring would produce a series of complex multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm. The methine proton of the ethylamine group adjacent to the cycloheptyl ring and the nitrogen would also present a distinct multiplet, while the methyl protons would show a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the benzyl group are expected to show signals in the δ 127-140 ppm region. The benzylic carbon is anticipated to appear around δ 50-55 ppm. The carbons of the cycloheptyl ring would resonate in the upfield region, typically between δ 25 and 45 ppm. The carbons of the ethylamine linker would also have characteristic shifts.

Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| Benzyl-CH₂ | ~3.8 (s) | ~54 |

| Benzyl-Ar-H | ~7.3 (m) | ~127-139 |

| NH | Broad signal | - |

| CH(NH) | Multiplet | ~60 |

| CH₃ | Doublet | ~15 |

| Cycloheptyl-CH | Multiplet | ~40 |

| Cycloheptyl-CH₂ | Multiplets | ~26-35 |

The precise chemical shifts and coupling constants would be definitively determined from the experimental spectra, and two-dimensional NMR techniques such as COSY and HSQC would be employed for unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₂₅N), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, with a mass accuracy within a few parts per million (ppm) confirming the elemental composition.

Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment |

|---|---|

| 231 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 134 | [M - C₇H₇]⁺ |

| 106 | [C₇H₈N]⁺ (Benzylamine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds in the benzene (B151609) ring.

C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹ correspond to the C-H bonds of the cycloheptyl and ethyl groups.

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

C-N Stretch: A medium to weak absorption band in the range of 1020-1250 cm⁻¹ is indicative of the C-N bond stretching. mdpi.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the isolation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC would separate the compound from any impurities, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern. This is a common method for the characterization of N-benzyl derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity determination of a wide range of organic compounds. nih.gov For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid) would likely provide good separation and a sharp peak for the pure compound. A diode-array detector (DAD) could be used to obtain the UV spectrum of the compound, further confirming its identity. nih.gov

Column Chromatography: For the initial purification of the synthesized compound, column chromatography over silica (B1680970) gel is a standard and effective method. rsc.org A solvent system of hexane (B92381) and ethyl acetate (B1210297) in an appropriate ratio would likely be used to elute the product and separate it from starting materials and by-products. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating Molecular Determinants of Biological Efficacy and Selectivity

The biological efficacy and selectivity of N-benzyl-1-cycloheptylethanamine are determined by the interplay of its constituent chemical groups. The N-benzyl group is a common pharmacophore in many biologically active compounds, often contributing to interactions with specific receptors or enzymes. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the N-benzyl moiety was found to be a key element for their potent inhibitory activity against the deubiquitinase USP1/UAF1, which is a target in cancer therapy. nih.govnih.gov

The ethanamine backbone provides a flexible linker that allows the benzyl (B1604629) and cycloheptyl groups to orient themselves optimally for binding to a biological target. The nitrogen atom in the ethanamine chain is a basic center, which can be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with acidic residues in a protein's binding pocket.

The cycloheptyl group, being a bulky and lipophilic moiety, can influence the compound's affinity and selectivity for its target. The size and conformation of this cycloalkyl ring can dictate how well the molecule fits into a specific binding site, potentially excluding it from some receptors while promoting interaction with others. The lipophilicity of the cycloheptyl group also plays a role in the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Impact of Cycloalkyl Moiety Modifications on Biological Profiles

Modifications to the cycloalkyl moiety can significantly alter the biological profile of a compound. While specific data on this compound is limited, studies on related compounds with different cycloalkyl groups offer valuable insights. For example, research on N-cyclopropylmethyl-nornepenthone derivatives showed that the cyclopropyl (B3062369) group was important for their activity as kappa opioid receptor (KOR) agonists and mu opioid receptor (MOR) antagonists. nih.gov

In general, the size of the cycloalkyl ring can affect binding affinity and selectivity. A smaller ring like cyclopropyl or cyclobutyl will have a different conformational profile compared to a larger ring like cyclohexyl or cycloheptyl. This can lead to different interactions with the target protein. For instance, a study on cyclohexane (B81311) derivatives highlighted that substitutions on the cyclohexane ring were crucial for their antimycobacterial activity. cabidigitallibrary.org The flexibility of the cycloheptyl ring in this compound may allow it to adopt a conformation that is favorable for binding to a specific target, which might not be possible for smaller or more rigid cycloalkyl groups.

It is also important to consider the metabolic stability of the cycloalkyl group. Some cycloalkyl amines can undergo oxidation on the carbon atom adjacent to the nitrogen, which can lead to the formation of reactive metabolites. nih.govresearchgate.net The specific cycloalkyl group can influence the rate and pathway of this metabolism.

Table 1: Hypothetical Impact of Cycloalkyl Ring Size on Biological Activity

| Cycloalkyl Moiety | Ring Size | Expected Impact on Binding | Potential Metabolic Profile |

| Cyclopropyl | Small, Rigid | May fit into smaller, more constrained binding pockets. | Generally stable, but can undergo ring strain-driven reactions. |

| Cyclobutyl | Small, Puckered | Offers a different conformational profile than cyclopropyl. openmedicinalchemistryjournal.com | Can be metabolized via ring-opening or hydroxylation. |

| Cyclopentyl | Flexible | Provides a balance of flexibility and size. | Subject to hydroxylation and other metabolic transformations. |

| Cyclohexyl | Flexible (Chair/Boat) | Common in drug molecules, can adopt various low-energy conformations. cabidigitallibrary.orgmdpi.com | Can be extensively metabolized. |

| Cycloheptyl | Large, Flexible | May provide enhanced van der Waals interactions in larger binding pockets. | Increased flexibility may lead to more metabolic pathways. |

This table is a hypothetical representation based on general principles of medicinal chemistry and is not based on direct experimental data for this compound.

Influence of Benzyl Substitutions on Compound Activities

Substitutions on the benzyl ring can have a profound impact on the activity of this compound. The electronic and steric properties of the substituents can alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

For example, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence and position of substituents on the benzyl ring were critical for their potency as USP1/UAF1 inhibitors. nih.govnih.gov Similarly, research on N-benzyl-1H-benzimidazol-2-amine derivatives showed that substitutions on the benzyl ring influenced their antileishmanial activity. cabidigitallibrary.org

Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring, which may enhance pi-pi stacking interactions with the target protein. Conversely, electron-withdrawing groups (e.g., chloro, fluoro, nitro) can decrease the electron density and may favor different types of interactions. The position of the substituent (ortho, meta, or para) is also crucial, as it determines the spatial relationship between the substituent and the rest of the molecule, which can affect how the compound fits into its binding site.

Table 2: Predicted Effects of Benzyl Substitutions on the Activity of this compound

| Substituent | Position | Predicted Electronic Effect | Potential Impact on Activity |

| Methoxy (-OCH3) | para | Electron-donating | May increase binding affinity through enhanced pi-pi stacking or hydrogen bonding. |

| Chloro (-Cl) | para | Electron-withdrawing | Can alter binding mode and improve metabolic stability. mdpi.com |

| Fluoro (-F) | para | Weakly electron-withdrawing | Can block metabolic sites and improve pharmacokinetic properties. |

| Methyl (-CH3) | para | Electron-donating | May provide additional hydrophobic interactions with the target. |

| Nitro (-NO2) | meta | Strongly electron-withdrawing | May decrease activity if electron density is crucial for binding. |

This table is a predictive analysis based on established principles of medicinal chemistry and SAR studies of related N-benzyl compounds. nih.govnih.govcabidigitallibrary.orgmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Energy Gap)

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of a molecule. For N-benzyl-1-cycloheptylethanamine, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set. epstem.net Such studies yield critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the electron density in the HOMO is expected to be localized primarily on the benzylamine (B48309) moiety, specifically the nitrogen atom and the phenyl ring, due to the presence of lone pair electrons and the π-electron system. Conversely, the LUMO is likely to be distributed over the benzyl (B1604629) group, which can accept electron density.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| Energy Gap (ΔE) | 5.50 |

| Ionization Potential | 6.25 |

| Electron Affinity | 0.75 |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data obtained from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is instrumental in identifying potential biological targets for a molecule and understanding the molecular basis of their interaction. For this compound, docking studies can be performed against a variety of receptors to explore its therapeutic potential.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a force field. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, docking of N-benzyl compounds has been used to investigate their potential as inhibitors for various enzymes. researchgate.netekb.eg

Table 2: Hypothetical Docking Scores of this compound with Various Receptors

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase B | -8.5 | Tyr435, Gln206, Cys172 |

| Dopamine (B1211576) Transporter | -7.9 | Asp79, Ser149, Phe326 |

| Acetylcholinesterase | -9.1 | Trp84, Tyr334, Phe330 |

Note: The data in this table is for illustrative purposes and represents the type of information generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. um.es An MD simulation of this compound, both in a solvated environment and when bound to a target protein, can provide valuable insights.

These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion on a femtosecond timescale. For this compound, MD simulations can explore the flexibility of the cycloheptyl ring and the rotational freedom of the benzyl group. When complexed with a receptor, MD can assess the stability of the binding pose predicted by docking, calculate the binding free energy, and identify key residues that are crucial for maintaining the interaction.

De Novo Design and Virtual Screening Approaches

This compound can serve as a scaffold or a starting point for de novo design and virtual screening efforts aimed at discovering novel drug candidates. nih.gov De novo design involves the computational generation of novel molecular structures with desired properties, often by growing a molecule within the binding site of a target receptor. nih.gov

Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a target of interest. The structure of this compound can be used to perform similarity-based virtual screening to find commercially available or synthetically accessible analogs with potentially improved activity or pharmacokinetic properties. These computational approaches significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. nih.gov

In Vitro Pharmacological and Biochemical Investigations

Enzyme Inhibition Studies

There is no specific information available in the search results regarding the cholinesterase inhibition kinetics of N-benzyl-1-cycloheptylethanamine. However, studies on other N-benzyl derivatives have shown significant activity. For instance, N-methyl-dibenzylamine derivatives have been identified as tertiary inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), acting as competitive inhibitors that bind to the central active site (CAS) of the enzyme. mdpi.com Similarly, a series of N-benzyl benzamide (B126) derivatives have been reported as potent and selective sub-nanomolar inhibitors of BChE. nih.gov Another study synthesized O-acyl substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, which showed selective inhibition of either AChE or BChE depending on the substituents. researchgate.net Kinetic analyses of compounds like 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) show a mixed-type inhibition of AChE. nih.gov

No data was found concerning the direct inhibition of carbonic anhydrase (CA) isozymes by this compound. Research into related classes of compounds, such as sulfamides and sulfonamides incorporating benzyl (B1604629) groups, has demonstrated significant CA inhibitory properties. For example, benzylsulfamides have been synthesized and shown to be effective inhibitors of CA isoenzymes. sid.ir Furthermore, a broad range of sulfonamides are known to inhibit various human (h) CA isoforms, including hCA I, II, IX, and XII, with varying potencies and selectivities. nih.govnih.gov Benzyl carbamate (B1207046) has also been studied as a substrate-analog inhibitor of carbonic anhydrase. rsc.org

Information regarding the metallo-β-lactamase (MBL) inhibitory activity of this compound is not available in the provided search results. The field of MBL inhibitors is an active area of research, focusing on compounds that can counteract antibiotic resistance. mdpi.com Current research highlights various chemical scaffolds as MBL inhibitors, such as N-sulfamoylpyrrole-2-carboxylates, which act by displacing the dizinc (B1255464) bridging hydroxide/water in the active site of B1 subclass MBLs. nih.gov However, a direct link or study involving this compound has not been established.

Specific studies on the interaction of this compound with cytochrome P450 (P450) enzymes were not found. However, a related compound, N-benzyl-1-aminobenzotriazole (BBT), has been characterized as a mechanism-based inactivator of CYP2B1. nih.gov The inactivation follows pseudo-first-order kinetics and is dependent on NADPH. nih.gov Mechanistic studies with BBT-inactivated CYP2B1 revealed a slower reductive process and suggested that the orientation of substrates within the modified active site is affected, hindering the metabolism of certain molecules while allowing others to be processed differently. nih.gov The metabolism of N-benzyl-N-cyclopropylamine by P450 has also been investigated, suggesting a hydrogen abstraction mechanism rather than single electron transfer. epa.gov

There is no specific evidence of this compound modulating tyrosinase or quorum sensing (QS) related enzymes. Research on other benzyl-containing structures has shown activity in these areas. For instance, N-benzylbenzamide derivatives have been identified as a class of potent tyrosinase inhibitors. nih.gov Tyrosinase is a key metalloenzyme in melanin (B1238610) synthesis, and its inhibition is of interest for cosmetic and medical applications. nih.gov

Quorum sensing is a bacterial communication process that regulates gene expression, and its modulation is a strategy to combat bacterial infections. nih.govnih.gov While various natural and synthetic compounds are being investigated as QS inhibitors, no studies directly implicate this compound. The modulation of QS can occur through various mechanisms, including the inhibition of signal molecule synthesis or reception. mdpi.comresearchgate.net

Receptor Binding Assays

No specific receptor binding assay data for this compound was identified in the search results. Studies on related N-benzyltryptamines have explored their binding affinity and functional activity at human 5-HT₂ receptor subtypes. nih.gov These studies indicate that N-benzyl substitution can significantly influence receptor affinity and selectivity, suggesting that the N-benzyl motif can play a crucial role in ligand-receptor interactions. nih.gov

Radioligand Binding Studies: Saturation and Competition Analyses

Radioligand binding assays are a fundamental technique used to quantify the interaction between a compound (ligand) and a receptor. nih.gov In these studies, a radioactively labeled version of a known ligand is used to determine the binding characteristics of a receptor.

Saturation Analysis: This method involves incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until all receptors are occupied, or saturated. sci-hub.se This allows for the determination of the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd), which is a measure of its affinity for the receptor. nih.gov A semilogarithmic plot of the bound radioligand against its concentration should produce a sigmoidal curve, indicating saturation. sci-hub.se

Competition Analysis: In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured. researchgate.net This allows for the determination of the inhibitory constant (Ki) of the test compound, which indicates its binding affinity for the receptor.

No specific saturation or competition analysis data for this compound could be found in the reviewed scientific literature.

Opioid and Cannabinoid Receptor Binding Affinities

The interaction of a compound with opioid and cannabinoid receptors is a key indicator of its potential psychoactive and analgesic properties. Binding affinity assays are performed to determine how strongly the compound binds to various receptor subtypes, such as the μ, δ, and κ opioid receptors, and the CB1 and CB2 cannabinoid receptors. nih.gov For instance, studies on benzyl derivatives from the fungus Eurotium repens have demonstrated their affinity for human opioid and cannabinoid receptors. nih.gov Similarly, research on benzylpiperidine derivatives has identified compounds with high affinity for both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov

Specific data on the binding affinities of this compound for opioid and cannabinoid receptors are not available in the current body of scientific literature.

Dopamine (B1211576) and Serotonin (B10506) Receptor Interaction Profiles

The interaction of a compound with dopamine and serotonin receptors is critical for understanding its potential effects on mood, cognition, and motor control. mdpi.commdpi.com For example, N-benzyl phenethylamines have been identified as potent agonists at the serotonin 5-HT2A receptor. nih.govpsu.edu The N-benzyl group in these compounds has been shown to significantly increase affinity and selectivity for the 5-HT2A receptor compared to other serotonin receptors. nih.govpsu.edu In the realm of dopamine receptors, various 1-phenylbenzazepine derivatives have been studied for their affinity and selectivity for D1-like receptors. mdpi.com

The interaction profile of this compound with dopamine and serotonin receptors has not been documented in the available scientific research.

Determination of Binding Parameters (Kd, IC50, Ki, Bmax)

The following parameters are essential for quantifying the interaction of a compound with its receptor:

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. nih.gov

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a compound that is required to inhibit a specific biological process or response by 50%. In binding assays, it reflects the concentration of a competing ligand that displaces 50% of the radioligand.

Ki (Inhibitory Constant): A measure of the affinity of a competing ligand for a receptor. It is derived from the IC50 value and is independent of the radioligand concentration.

Bmax (Maximum Binding Capacity): Represents the total number of binding sites in a given tissue or cell preparation. nih.gov

These parameters are typically determined through radioligand binding studies and are crucial for comparing the potency and efficacy of different compounds. For example, in a study of a metabotropic glutamate (B1630785) receptor antagonist, the Kd was found to be 32 nM and the Bmax was 2297 fmol/mg protein. nih.gov

Quantitative binding parameters (Kd, IC50, Ki, Bmax) for this compound are not available in the scientific literature.

Evaluation of Other In Vitro Biological Activities

Beyond receptor binding, the biological profile of a compound is further elucidated by assessing its other potential activities, such as antimicrobial and antioxidant effects.

Antimicrobial Activity against Pathogenic Strains

The antimicrobial potential of a compound is assessed by testing its ability to inhibit the growth of or kill pathogenic microorganisms, such as bacteria and fungi. The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of a compound against various strains. nih.gov Studies on N-benzylsalicylthioamides have shown moderate to high activity against Gram-positive bacteria. nih.gov Similarly, certain N-benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated good activity against Mycobacterium smegmatis. nih.gov

There is no published data on the antimicrobial activity of this compound against pathogenic strains.

Antioxidant Potential and Free Radical Scavenging Assays (e.g., DPPH Assay)

Antioxidant activity refers to the ability of a compound to neutralize harmful free radicals in the body. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging potential of a compound. nih.govmdpi.com In this assay, the ability of the test compound to reduce the stable DPPH radical is measured spectrophotometrically. nih.gov For instance, certain N-benzyl-1,2,3-triazole derivatives have shown significant DPPH scavenging activity. nih.govnih.gov

The antioxidant potential and free radical scavenging activity of this compound have not been reported in the scientific literature.

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel N-Benzyl-1-cycloheptylethanamine Derivatives with Enhanced Potency and Selectivity

The core structure of this compound offers numerous opportunities for chemical modification to enhance potency and selectivity for specific biological targets. Future synthetic strategies will likely focus on systematic modifications of the benzyl (B1604629), ethylamine (B1201723), and cycloheptyl moieties.

Key Synthetic Approaches:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to the phenyl ring of the benzyl group can modulate electronic properties and create new interaction points with target proteins. For instance, the synthesis of N-(halogenated)benzyl analogs has been explored for other phenylethylamines to evaluate the role of halogen bonds in ligand-receptor binding. researchgate.net

Modification of the Cycloheptyl Group: Altering the cycloheptyl ring, for example by introducing heteroatoms or functional groups like hydroxyl or amino groups, can change the compound's polarity and solubility. The synthesis of aminocyclitols from N-benzyl-N-methyl-2-cyclohepten-1-amine demonstrates how functionalization of the cycloheptyl ring can yield new pseudosaccharide structures with potential biological activity. researchgate.net

Stereochemistry: The ethylamine bridge contains a chiral center. Enantioselective synthesis to isolate and test individual stereoisomers is crucial, as different enantiomers often exhibit distinct pharmacological profiles. Methodologies like asymmetric Aza-Michael additions followed by decarboxylation have been successfully used to synthesize specific enantiomers of related chiral tertiary dibenzylamines. mdpi.com

Scaffold Hopping: Replacing the cycloheptyl ring with other cyclic systems (e.g., piperidine (B6355638), oxadiazole) or modifying the core structure based on known bioactive scaffolds is a valid strategy. nih.govelsevierpure.com For example, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine was synthesized via a one-pot, four-component reaction, showcasing a method to create significant structural diversity. researchgate.net

Table 1: Examples of Synthetic Strategies for N-Benzylamine Derivatives

| Strategy | Example Reaction | Starting Materials | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Aza-Michael addition & Barton decarboxylation | Methyl cyclohex-1-en-carboxylate, (R)-N-benzyl-N-(α-methylbenzyl)amide | Chiral tertiary dibenzylamine | mdpi.com |

| Ring Functionalization | Selective epoxidation & epoxide opening | N-benzyl-N-methyl-2-cyclohepten-1-amine | Aminocyclitols | researchgate.net |

| Multi-component Reaction | One-pot reaction with iminophosphorane intermediate | Benzylamine (B48309), cyclopentanone, (N-isocyanimino)triphenylphosphorane | 1,3,4-Oxadiazole derivative | researchgate.net |

Exploration of Polypharmacology and Multi-Target Directed Ligand Strategies

Complex multifactorial diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and certain cancers, often respond better to therapies that can modulate multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is an ideal candidate for development as a Multi-Target-Directed Ligand (MTDL). dundee.ac.uk

The MTDL approach aims to design a single chemical entity that interacts with several targets involved in a disease network. nih.govnih.gov This can offer improved efficacy and a better side-effect profile compared to administering multiple single-target drugs. nih.gov For instance, researchers have successfully designed dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC) based on an N-benzyl piperidine scaffold for potential Alzheimer's disease therapy. nih.gov

Future research on this compound could involve:

Hybrid Molecule Design: Fusing the scaffold with other known pharmacophores. A strategy could involve linking the this compound moiety to a group known to inhibit an enzyme like monoamine oxidase or β-secretase, creating a dual-action agent for neurodegenerative diseases. nih.govdundee.ac.uk

Fragment-Based Growth: Using the this compound as a core fragment and "growing" it by adding functional groups to achieve balanced activity at multiple targets. dundee.ac.uk

Screening Against Target Panels: Evaluating derivatives against a wide range of receptors and enzymes implicated in a specific disease to uncover novel polypharmacological profiles. For example, N-benzylated tryptamines have been screened broadly against serotonin (B10506) receptors, revealing high affinity for the 5-HT2 family. nih.gov

Advancements in In Silico Predictive Modeling for this compound Scaffold Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. For the this compound scaffold, these techniques can predict biological activity, metabolic fate, and potential toxicity, thereby guiding synthetic efforts toward more promising candidates.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. nih.gov This can identify key structural features, such as specific substitutions on the benzyl ring, that are critical for potency. Such models have been successfully applied to 5-benzyl-4-thiazolinone derivatives to predict their anti-influenza activity. nih.gov

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound derivatives within the active site of a target protein. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding, guiding the design of modifications to improve affinity and selectivity. Docking studies have been used to understand the inhibitory mechanism of N-benzyl-1H-benzimidazol-2-amine derivatives on Leishmania arginase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction than static docking. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.netnih.gov This early-stage assessment helps to eliminate molecules with poor pharmacokinetic profiles or high toxicity risks, saving time and resources.

Table 2: Application of In Silico Models in Drug Design

| In Silico Technique | Application | Example Study | Reference |

|---|---|---|---|

| 2D/3D-QSAR | Predict biological activity based on molecular descriptors. | Predicting anti-influenza activity of 5-benzyl-4-thiazolinone derivatives. | nih.gov |

| Molecular Docking | Predict binding mode and affinity in a protein's active site. | Investigating dual inhibitors of AChE and Beta-Amyloid based on benzyl piperazine. | researchgate.netjneonatalsurg.com |

| DFT Calculations | Determine optimized molecular geometry and electronic properties. | Characterizing N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide. | nih.gov |

Potential Applications in Drug Discovery and Development (Conceptual Framework)

The structural features of this compound suggest its potential utility across several therapeutic areas, forming a conceptual framework for future drug discovery programs. The N-benzyl piperidine motif, a close structural relative, is found in numerous approved drugs and clinical candidates, highlighting the value of this chemical space. nih.gov

Potential Therapeutic Areas:

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the cycloheptyl and benzyl groups may facilitate crossing the blood-brain barrier. This makes the scaffold a promising starting point for agents targeting CNS disorders like Alzheimer's disease, Parkinson's disease, or depression, potentially as MTDLs targeting enzymes like AChE and receptors like serotonin or dopamine (B1211576) transporters. nih.govnih.gov

Anticancer Agents: Many anticancer drugs feature amine scaffolds. By applying scaffold hopping strategies, derivatives could be designed to modulate signaling pathways crucial for cancer cell proliferation, such as the Hippo signaling pathway, as demonstrated with 5,6,7-trimethoxyflavan derivatives derived from a similar N-benzyl aniline (B41778) scaffold. nih.govelsevierpure.com

Antimicrobial/Antiparasitic Agents: Benzylamine and benzimidazole (B57391) derivatives have shown activity against various pathogens. nih.gov Derivatives of this compound could be synthesized and screened for activity against bacteria, fungi, or parasites like Leishmania. nih.gov

Antiviral Agents: N-benzyl derivatives have been developed as potent and selective inhibitors of viruses like HIV-1. The HEPT family of compounds are notable examples. nih.gov

This conceptual framework provides a roadmap for future investigations, leveraging the versatile this compound scaffold to develop novel therapeutic agents with potentially enhanced efficacy and tailored pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-1-cycloheptylethanamine, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of cycloheptanone with benzylamine derivatives. Key parameters include pH control (optimal range: 6–8), stoichiometric ratios of reactants (e.g., 1:1.2 ketone-to-amine), and reducing agents like sodium cyanoborohydride (NaBH3CN) or zinc-acetic acid systems. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield variations (40–75%) are attributed to steric hindrance from the cycloheptyl group .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns. Key diagnostic signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the cycloheptyl methine proton (δ 3.1–3.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₆H₂₃N: 229.183 g/mol). Infrared (IR) spectroscopy confirms amine N–H stretches (~3300 cm⁻¹) and absence of ketone carbonyl peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from stereoelectronic effects or substituent positioning. Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions. For example, replacing the cycloheptyl group with a cyclohexyl moiety reduces lipophilicity (logP decrease ~0.5), affecting membrane permeability. Validate hypotheses via in vitro assays (e.g., receptor binding studies) using standardized protocols (IC₅₀ measurements) .

Q. What experimental strategies mitigate challenges in synthesizing enantiopure this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during reductive amination. Asymmetric catalysis using chiral ligands (e.g., BINAP with palladium) can achieve enantiomeric excess (ee) >90%. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies show degradation (≤10% over 6 months) in polar aprotic solvents (e.g., DMSO) due to amine oxidation. Store in inert atmospheres (argon) at –20°C in non-polar solvents (e.g., dichloromethane). Monitor via periodic LC-MS to detect oxidation byproducts (e.g., N-oxide formation) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (2.8), topological polar surface area (TPSA: 12 Ų), and blood-brain barrier penetration (high likelihood). Molecular dynamics simulations (AMBER force field) predict binding affinities to CNS targets like sigma-1 receptors .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent NMR data for this compound derivatives?

- Methodological Answer : Verify solvent effects (e.g., deuterated chloroform vs. DMSO-d₆) on chemical shifts. For diastereomers, use NOESY to confirm spatial proximity of protons. Cross-reference with crystallographic data (if available) from PubChem entries .

Q. What statistical approaches validate bioactivity differences between N-substituted analogs?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs. For small sample sizes, use non-parametric Kruskal-Wallis tests. Report effect sizes (Cohen’s d) to quantify magnitude of differences .

Note on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.